3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride

Catalog No.
S14005769
CAS No.
M.F
C9H10BrCl2NO
M. Wt
298.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochlo...

Product Name

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride

IUPAC Name

3-(4-bromo-2-chlorophenyl)oxetan-3-amine;hydrochloride

Molecular Formula

C9H10BrCl2NO

Molecular Weight

298.99 g/mol

InChI

InChI=1S/C9H9BrClNO.ClH/c10-6-1-2-7(8(11)3-6)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H

InChI Key

GTHKMNQGERYPAG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=C(C=C(C=C2)Br)Cl)N.Cl

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is a chemical compound characterized by its oxetane structure, which is a four-membered cyclic ether. The compound features a bromo and a chloro substituent on the phenyl ring, contributing to its unique chemical properties. Its molecular formula is C9H10ClBrNC_9H_{10}ClBrN with a molecular weight of approximately 220.09 g/mol . The compound is typically available as a hydrochloride salt, enhancing its solubility and stability in various applications.

The reactivity of 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride can be attributed to the presence of the amino group and halogen substituents. Common reactions include:

  • Nucleophilic Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation: The amino group can be oxidized to form corresponding nitroso or oxime derivatives.
  • Formation of Salts: The hydrochloride form readily dissolves in water, making it suitable for reactions in aqueous media.

Research indicates that compounds similar to 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential in inhibiting cancer cell proliferation, particularly in leukemia and solid tumors.
  • Neuroprotective Effects: Compounds containing oxetane structures have been explored for their neuroprotective capabilities, potentially aiding in neurodegenerative diseases.

The synthesis of 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride typically involves several steps:

  • Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as halogenated phenols and amines.
  • Bromination and Chlorination: Selective bromination and chlorination of the phenyl ring can be performed using halogenating agents under controlled conditions to yield the desired halogenated compound.
  • Hydrochloride Salt Formation: The final step involves reacting the base form with hydrochloric acid to obtain the hydrochloride salt.

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride has several potential applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
  • Chemical Research: Used in the study of structure-activity relationships within medicinal chemistry.
  • Material Science: Investigated for use in developing new materials with specific electronic or optical properties.

Studies on 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride have focused on its interactions with biological systems. Key findings include:

  • Binding Affinity Studies: Research has shown that this compound may interact with specific receptors or enzymes, influencing biological pathways relevant to disease states.
  • Metabolism Studies: Investigations into how this compound is metabolized in biological systems provide insights into its pharmacokinetics and potential toxicity.

Several compounds share structural similarities with 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride, which can provide context for its uniqueness:

Compound NameCAS NumberSimilarity Index
3-(4-Chlorophenyl)-3-oxetanamine hydrochloride1245782-61-91.00
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride1332765-66-80.98
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride1332765-90-80.90
3-(4-Methylphenyl)-3-oxetanamine hydrochloride1322200-77-00.86
4-Bromo-5-chloroaniline115843-99-70.87

The uniqueness of 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride lies in its specific combination of halogen substituents and its oxetane structure, which may confer distinct biological activities compared to similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

296.93228 g/mol

Monoisotopic Mass

296.93228 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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